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Compound of Interest

Compound Name: EINECS 261-799-1

Cat. No.: B1624200 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-

Phenyl-1,3-dioxane (CAS Number: 772-00-9), a compound identified as corresponding to

EINECS 212-244-7. This document is intended to serve as a core resource for researchers and

professionals in drug development and other scientific fields, offering detailed spectroscopic

data, experimental protocols, and a logical workflow for analysis.

Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 4-Phenyl-1,3-dioxane.

¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.20 - 7.50 Multiplet 5H
Aromatic protons

(C₆H₅)

5.15 Triplet 1H
Methine proton (CH at

position 4)

4.20 Doublet of Doublets 2H
Axial protons on C2

and C6

3.90 Doublet of Doublets 2H
Equatorial protons on

C2 and C6

1.80 - 2.20 Multiplet 2H
Methylene protons

(CH₂ at position 5)

¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Type Assignment

141.2 Quaternary C-Ar (ipso)

128.6 Tertiary C-Ar (ortho/meta)

127.8 Tertiary C-Ar (para)

125.9 Tertiary C-Ar (ortho/meta)

101.5 Tertiary C4 (methine)

67.0 Secondary C2, C6 (methylene)

35.8 Secondary C5 (methylene)

Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3030 Medium Aromatic C-H stretch

2950 - 2850 Strong Aliphatic C-H stretch

1600, 1495, 1450 Medium-Weak Aromatic C=C bending

1160 - 1040 Strong C-O (ether) stretch

760, 700 Strong
Monosubstituted benzene C-H

out-of-plane bend

Mass Spectrometry (MS) Data
m/z Ratio Relative Intensity (%) Assignment

164 40 [M]⁺ (Molecular Ion)

105 100
[C₆H₅CO]⁺ (Benzoyl cation) -

Base Peak

77 55 [C₆H₅]⁺ (Phenyl cation)

51 30 [C₄H₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Weigh approximately 5-10 mg of 4-Phenyl-1,3-dioxane for ¹H NMR and 20-50 mg for ¹³C

NMR.
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Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse program.

Spectral Width: 0-220 ppm.

Number of Scans: 512-1024 (or more, depending on concentration).

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.
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Integrate the peaks in the ¹H NMR spectrum.

Identify and label the peaks in both ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of 4-Phenyl-1,3-dioxane directly onto the center of the ATR crystal to form

a thin film.

Lower the press arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

The instrument software automatically subtracts the background spectrum from the sample

spectrum.

Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1624200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for

sample introduction, utilizing Electron Ionization (EI).

Sample Preparation:

Prepare a dilute solution of 4-Phenyl-1,3-dioxane (approximately 1 mg/mL) in a volatile

organic solvent (e.g., dichloromethane or methanol).

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

GC-MS Parameters:

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), then ramp up to a

final temperature (e.g., 280 °C) to ensure elution of the compound.

Carrier Gas: Helium.

Column: A suitable capillary column (e.g., DB-5ms).

Mass Spectrometer (EI) Parameters:

Ionization Energy: 70 eV.[1]

Mass Range: 40-400 amu.

Ion Source Temperature: 230 °C.

Data Processing:

The software will generate a mass spectrum for the chromatographic peak corresponding to

4-Phenyl-1,3-dioxane.

Identify the molecular ion peak ([M]⁺) and the major fragment ions.

Determine the base peak (the most intense peak).
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Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis of 4-Phenyl-1,3-dioxane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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